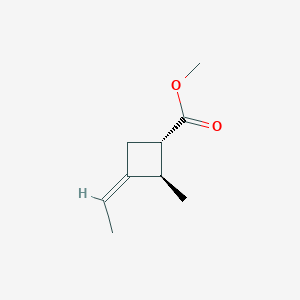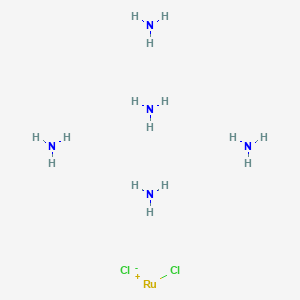
Chloropentaammineruthenium(II) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloropentaammineruthenium(II) chloride is a coordination compound with the formula [Ru(NH3)5Cl]Cl2. It is a well-known complex in the field of inorganic chemistry, particularly due to its interesting chemical properties and applications. The compound consists of a ruthenium ion coordinated to five ammonia molecules and one chloride ion, with an additional chloride ion present as a counterion. This compound is notable for its stability and its ability to participate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Chloropentaammineruthenium(II) chloride can be synthesized through several methods. One common method involves the reaction of ruthenium trichloride with ammonia in the presence of hydrochloric acid. The reaction typically proceeds as follows:
[ \text{RuCl}_3 + 5 \text{NH}_3 + \text{HCl} \rightarrow [\text{Ru(NH}_3\text{)}_5\text{Cl}]Cl_2 ]
This reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product. The resulting solution is then cooled, and the product is precipitated out by adding a suitable solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to rigorous purification steps, including filtration and recrystallization, to obtain the final product with high purity.
化学反应分析
Types of Reactions
Chloropentaammineruthenium(II) chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The chloride ligand can be substituted with other ligands such as water, phosphines, or other halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of excess ligand and may require heating to facilitate the reaction.
Major Products Formed
Oxidation: Higher oxidation state complexes such as [Ru(NH3)5Cl]3+.
Reduction: Lower oxidation state complexes such as [Ru(NH3)5Cl]0.
Substitution: Various substituted complexes depending on the ligand used, such as [Ru(NH3)5(H2O)]2+.
科学研究应用
Chloropentaammineruthenium(II) chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic and inorganic reactions. Its ability to undergo ligand substitution makes it a valuable reagent in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules such as DNA and proteins.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with and modify biological molecules.
Industry: It is used in the synthesis of other ruthenium complexes and as a precursor for the preparation of ruthenium-based catalysts.
作用机制
The mechanism by which chloropentaammineruthenium(II) chloride exerts its effects involves coordination to target molecules through its ruthenium center The compound can form stable complexes with various ligands, including biological molecules
相似化合物的比较
Similar Compounds
Hexaammineruthenium(III) chloride: [Ru(NH3)6]Cl3
Pentaamminechlororuthenium(III) chloride: [Ru(NH3)5Cl]Cl3
Ruthenium red: A complex mixture of ruthenium compounds used as a biological stain.
Uniqueness
Chloropentaammineruthenium(II) chloride is unique due to its specific coordination environment and oxidation state. Compared to hexaammineruthenium(III) chloride, it has one less ammonia ligand and a different oxidation state, which significantly affects its chemical reactivity and applications. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in both research and industrial applications.
属性
IUPAC Name |
azane;chlororuthenium(1+);chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.5H3N.Ru/h2*1H;5*1H3;/q;;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEVMUZSVXLKBU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.[Cl-].Cl[Ru+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H15N5Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584320 |
Source


|
| Record name | Chlororuthenium(1+) chloride--ammonia (1/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137729-23-8 |
Source


|
| Record name | Chlororuthenium(1+) chloride--ammonia (1/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloropentaammineruthenium(II) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
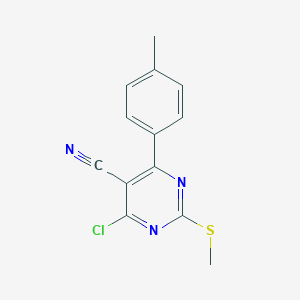
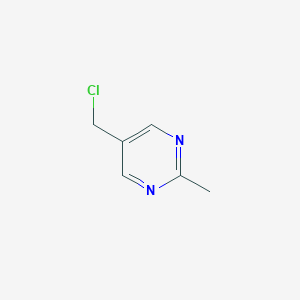
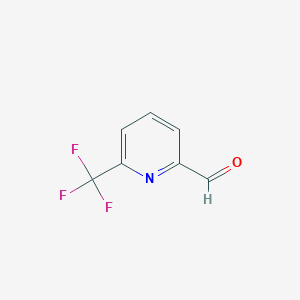
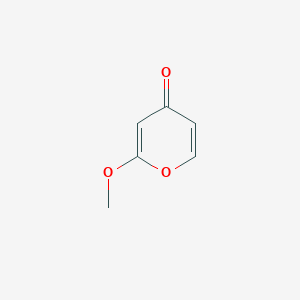
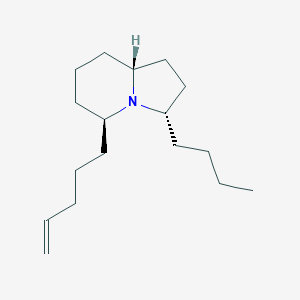
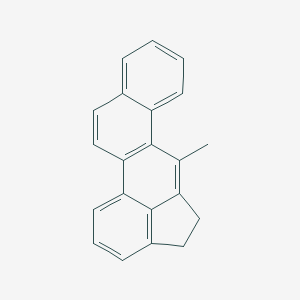
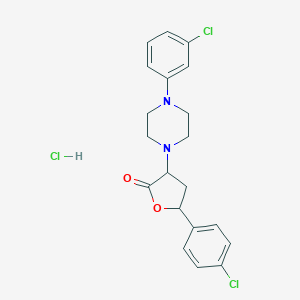
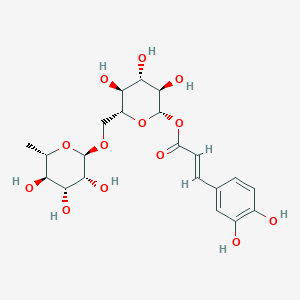
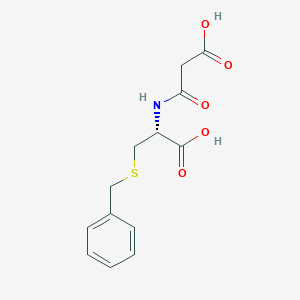

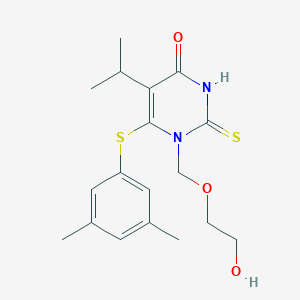
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
![6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid](/img/structure/B145279.png)
